molecular formula C12H13NO3S B13767439 1-(3-Sulphonatopropyl)quinolinium CAS No. 4727-51-9

1-(3-Sulphonatopropyl)quinolinium

Katalognummer: B13767439
CAS-Nummer: 4727-51-9
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: CBTVLEZOOQHSOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Sulphonatopropyl)quinolinium is a quaternary ammonium compound with the molecular formula C12H13NO3S. It is known for its unique structure, which includes a quinoline ring attached to a sulphonatopropyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1-(3-Sulphonatopropyl)quinolinium typically involves the reaction of quinoline with 1,3-propanesultone. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(3-Sulphonatopropyl)quinolinium undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-(3-Sulphonatopropyl)quinolinium involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane . Additionally, it may inhibit specific enzymes or pathways within the microbial cells, contributing to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Sulphonatopropyl)quinolinium can be compared with other quaternary ammonium compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other quaternary ammonium compounds.

Eigenschaften

CAS-Nummer

4727-51-9

Molekularformel

C12H13NO3S

Molekulargewicht

251.30 g/mol

IUPAC-Name

3-quinolin-1-ium-1-ylpropane-1-sulfonate

InChI

InChI=1S/C12H13NO3S/c14-17(15,16)10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2

InChI-Schlüssel

CBTVLEZOOQHSOC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CCCS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.